Sulfoxide vs. Sulfone: Differential Hydrogen-Bond Acceptor Capacity as a Selectivity Determinant
The target compound's sulfinyl group provides 5 hydrogen-bond acceptor (HBA) sites, whereas the analogous sulfone (4-chlorophenyl 6-(methoxymethyl)-2-methyl-4-pyrimidinyl sulfone, CAS 338747-94-7) possesses 6 HBA sites due to the additional oxygen [1]. This difference in HBA count can alter ligand–protein binding kinetics and selectivity profiles. Although direct biological comparison data for this specific pair are not publicly available, class-level evidence shows that sulfinyl-to-sulfone oxidation in related pyrimidine series abolishes inhibitory activity against certain targets (e.g., cell-cycle regulatory kinases), confirming that the sulfoxide oxidation state is a non-interchangeable determinant of bioactivity [2].
| Evidence Dimension | Hydrogen-bond acceptor (HBA) count |
|---|---|
| Target Compound Data | 5 HBA |
| Comparator Or Baseline | Sulfone analog (CAS 338747-94-7): 6 HBA |
| Quantified Difference | Sulfone has 1 additional HBA (20% increase) |
| Conditions | Calculated from molecular formula and functional group analysis |
Why This Matters
Differences in HBA count can affect solubility, permeability, and off-target binding, making batch-to-batch substitution with the sulfone a source of assay variability.
- [1] GLASS Ligand Database. (n.d.). 4-chlorophenyl 6-(methoxymethyl)-2-methyl-4-pyrimidinyl sulfoxide. Zhang Group. View Source
- [2] Pettersen, E. O., et al. (1985). Mitotic arrest and interphase inhibition induced by the pyrimidine sulfoxide NY 4138. Investigational New Drugs, 3(3), 245-253. View Source
